Citarinostat - 1316215-12-9

Citarinostat

Catalog Number: EVT-265213
CAS Number: 1316215-12-9
Molecular Formula: C24H26ClN5O3
Molecular Weight: 467.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Citarinostat (formerly known as ACY-241 and CC-96241) is a potent, orally bioavailable, second-generation histone deacetylase (HDAC) inhibitor with significant selectivity for HDAC6. [, ] It acts by inhibiting HDAC enzymes, leading to the accumulation of highly acetylated chromatin histones, chromatin remodeling, and altered gene expression. [, ] Citarinostat exhibits promising antineoplastic activity in various cancer models, including multiple myeloma, non-small cell lung cancer, and ovarian cancer. [, , , ]

Source

Citarinostat was developed by Acetylon Pharmaceuticals and is structurally related to another HDAC6 inhibitor, ACY-1215. The compound has been characterized for its ability to selectively inhibit HDAC6, distinguishing it from other HDAC inhibitors that may target multiple isoforms.

Classification

Citarinostat falls under the category of histone deacetylase inhibitors, specifically targeting the class II HDAC6 isoform. This classification is critical as it influences its biological activity and therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of citarinostat involves several key steps:

  1. Starting Materials: The process begins with aniline derivatives and other chemical reagents.
  2. Reactions: A mixture containing aniline, specific compounds, and potassium carbonate is heated under nitrogen atmosphere at approximately 120 °C for several hours. This reaction facilitates the formation of key intermediates necessary for the final product.
  3. Purification: After the reaction is complete, the mixture is cooled, diluted with ethyl acetate, and subjected to multiple washings with brine to remove impurities. The organic layer is then dried and purified using silica gel chromatography.
Molecular Structure Analysis

Structure and Data

Citarinostat has a complex molecular structure characterized by a hydroxamic acid moiety, which is essential for its HDAC inhibitory activity. The specific chemical formula for citarinostat is C18H22ClN3O3C_{18}H_{22}ClN_3O_3.

  • Molecular Weight: Approximately 353.84 g/mol.
  • Structural Features: The compound features a chlorophenyl group attached to a phenylamino structure, contributing to its binding affinity for HDAC6.

The structural representation typically includes two functional domains that facilitate interaction with the target enzyme, enhancing its selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

Citarinostat primarily engages in deacetylation reactions within cellular environments:

  1. Deacetylation Mechanism: By inhibiting HDAC6, citarinostat prevents the removal of acetyl groups from lysine residues on histones and non-histone proteins.
  2. Biological Impact: This inhibition leads to increased acetylation levels, promoting gene expression associated with tumor suppression and immune response enhancement.

Experimental studies have demonstrated that treatment with citarinostat can alter cell signaling pathways involved in cancer progression .

Mechanism of Action

Process and Data

Citarinostat's mechanism of action involves:

  1. Inhibition of Histone Deacetylase Activity: By selectively inhibiting HDAC6, citarinostat disrupts the normal deacetylation processes within cells.
  2. Impact on Gene Expression: Increased acetylation results in a more open chromatin structure, facilitating transcriptional activation of genes involved in apoptosis and cell cycle regulation.
  3. Immune Modulation: Research indicates that citarinostat can enhance immune responses by modulating the tumor microenvironment, affecting T-cell function and promoting anti-tumor immunity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Citarinostat typically appears as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: Citarinostat is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The compound has specific pKa values that influence its ionization state at physiological pH, impacting its bioavailability and interaction with biological targets .
Applications

Scientific Uses

Citarinostat has been explored for various applications:

  1. Cancer Therapy: It shows promise in treating hematological malignancies by enhancing apoptosis in cancer cells through HDAC inhibition.
  2. Immunotherapy: Its ability to modulate immune responses makes it a candidate for combination therapies aimed at improving outcomes in cancer patients.
  3. Research Tool: Citarinostat serves as a valuable tool in studying the role of histone deacetylases in cellular processes and disease mechanisms .
Biochemical and Molecular Characterization of Citarinostat

Structural Analysis and HDAC6 Selectivity

Molecular Structure and Isoform-Specific Binding Kinetics

Citarinostat (C₂₄H₂₆ClN₅O₃; CID 53340426) is a hydroxamate-based small molecule featuring a p-fluorobenzyl cap group, a hydrophobic linker, and a zinc-binding hydroxamic acid moiety [4] [10]. This architecture enables precise engagement with HDAC6's catalytic domain 2 (CD2). The compound exploits HDAC6's unique structural features: a wider catalytic tunnel (~5.6 Å × 10.8 Å vs. HDAC8's 4.9 Å × 6.4 Å) and a hydrophobic outer cleft that accommodates bulky cap groups [1]. Kinetic studies reveal its binding involves:

  • Bidentate zinc coordination to the catalytic Zn²⁺ ion at CD2.
  • A distinctive hydrogen bond with His614, a zinc-coordinating residue in the second coordination sphere [1].
  • Hydrophobic interactions with Phe583 and Phe643 residues lining the HDAC6 binding pocket [1].

This binding mode results in potent inhibition (IC₅₀ = 2.6 nM) and slow dissociation kinetics, enabling sustained deacetylase suppression [4].

Comparative Inhibition Profiles (HDAC6 vs. Class I/II HDACs)

Citarinostat’s selectivity stems from steric incompatibility with narrower catalytic tunnels of class I HDACs. Quantitative profiling demonstrates >15-fold selectivity for HDAC6 over nuclear HDACs [1] [4] [10]:

Table 1: Inhibition Selectivity Profile of Citarinostat

HDAC IsoformClassIC₅₀ (nM)Selectivity Ratio (vs. HDAC6)
HDAC6IIb2.61.0 (Reference)
HDAC1I3513.5
HDAC2I4517.3
HDAC3I4617.7
HDAC8I13752.7
HDAC7IIa73002807.7

The selectivity is further evidenced by cellular assays: Tubulin acetylation (HDAC6-specific substrate) increases at low concentrations (0.3 μM), while histone acetylation (class I HDAC substrate) requires concentrations >1 μM [4] [5].

Enzymatic Activity Modulation

Tubulin Acetylation Dynamics

HDAC6 is the primary cytoplasmic α-tubulin deacetylase. Citarinostat inhibits this activity, elevating acetylated α-tubulin (Ac-α-tub) at Lys40 by >5-fold within 24 hours in tumor models [3] [7]. This modification has dual consequences:

  • Microtubule Stabilization: Acetylated microtubules exhibit resistance to nocodazole- and cold-induced depolymerization and reduced dynamic instability (catastrophe frequency decreases by ~40%) [3].
  • Non-Catalytic Effects: Paradoxically, HDAC6 binding to microtubules increases upon catalytic inhibition. Citarinostat induces a conformational change in HDAC6, enhancing its function as a microtubule-associated protein (MAP). This stabilizes microtubules independently of acetylation [3] [7].

Synergy with taxanes (e.g., paclitaxel) arises from complementary mechanisms: Taxanes suppress microtubule dynamics directly, while Citarinostat:

  • Inhibits HDAC6-mediated deacetylation
  • Increases HDAC6-microtubule bindingThis dual action amplifies microtubule stabilization, enhancing tumor cell apoptosis [2] [5].

Histone Acetylation Thresholds and Dose-Dependent Effects

While HDAC6-selective, Citarinostat exhibits dose-dependent class I crossover:

  • <1 μM: Selective HDAC6 inhibition → Increased tubulin acetylation without significant histone H3/H4 hyperacetylation [1] [5].
  • >1 μM: Progressive inhibition of class I HDACs → Elevated histone acetylation (e.g., H3K9ac, H4K12ac) [1] [4] [5].

Table 2: Dose-Dependent Acetylation Effects in Peripheral Blood Mononuclear Cells (PBMCs)

Citarinostat DoseTubulin Acetylation Fold-ChangeHistone H3 Acetylation Fold-ChangeHDAC6 Selectivity Window
180 mg/day3.81.2Wide
360 mg/day6.11.9Moderate
480 mg/day5.73.5Narrow

Pharmacodynamic data from clinical trials confirm 360 mg/day optimizes the selectivity window, maximizing tubulin acetylation while minimizing histone hyperacetylation [5] [8]. This dose-dependent profile is critical therapeutically: Higher doses risk epigenetic effects typical of pan-HDAC inhibitors (e.g., chromatin remodeling), potentially increasing toxicity without enhancing efficacy against HDAC6-dependent pathways [1] [5] [8].

Properties

CAS Number

1316215-12-9

Product Name

Citarinostat

IUPAC Name

2-(N-(2-chlorophenyl)anilino)-N-[7-(hydroxyamino)-7-oxoheptyl]pyrimidine-5-carboxamide

Molecular Formula

C24H26ClN5O3

Molecular Weight

467.9 g/mol

InChI

InChI=1S/C24H26ClN5O3/c25-20-12-7-8-13-21(20)30(19-10-4-3-5-11-19)24-27-16-18(17-28-24)23(32)26-15-9-2-1-6-14-22(31)29-33/h3-5,7-8,10-13,16-17,33H,1-2,6,9,14-15H2,(H,26,32)(H,29,31)

InChI Key

VLIUIBXPEDFJRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2Cl)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

ACY-241; ACY 241; ACY241; HDAC-IN-2; Citarinostat.

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2Cl)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.